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Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzaldehyde

CAS No.: 94569-84-3

Cat. No.: B045324 Get Quote

Executive Summary
This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopic

profile of 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3). As a critical intermediate in the

synthesis of pharmaceutical heterocycles and kinase inhibitors, the purity and structural

integrity of this compound are paramount. This document moves beyond basic peak listing to

explore the causality of vibrational shifts driven by the unique electronic environment of the 2-

bromo-5-fluoro substitution pattern. It includes validated experimental protocols for solid-state

analysis and self-validating quality control measures.

Chemical Context & Structural Analysis[1][2][3][4][5]
[6][7][8][9]
To accurately interpret the IR spectrum, one must first understand the electronic and steric

forces acting upon the carbonyl group.

The Molecule: A trisubstituted benzene ring.

Position 1: Formyl group (-CHO).

Position 2 (Ortho): Bromine atom (-Br).[1][2]

Position 5 (Meta): Fluorine atom (-F).[1][3][2]
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Electronic Environment:

The Carbonyl (C=O): In unsubstituted benzaldehyde, the C=O stretch appears near 1703

cm⁻¹. Here, we have competing effects.

Ortho-Bromo Effect: The bulky bromine atom at the ortho position exerts a steric influence

that can force the carbonyl group out of coplanarity with the benzene ring. If the C=O

twists out of plane, conjugation decreases, increasing the double-bond character and

shifting the frequency higher (blue shift). However, in the solid state, crystal packing forces

(specifically Br···F interactions) often stabilize specific conformations, potentially anchoring

the frequency near 1685–1700 cm⁻¹.

Meta-Fluoro Effect: The fluorine at the 5-position is highly electronegative. Through the

inductive effect (-I), it withdraws electron density from the ring and the carbonyl carbon,

shortening the C=O bond and increasing the force constant (

), which theoretically raises the frequency.

Conclusion for Analysis: Expect a sharp, intense Carbonyl band that is sensitive to sample

preparation (solid vs. solution) due to these steric-electronic tensions.

Characteristic IR Vibrational Modes
The following data represents the characteristic spectral fingerprint for 2-Bromo-5-
fluorobenzaldehyde in the solid state (ATR/KBr).

Table 1: Diagnostic Peak Assignments
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Functional
Group

Vibration Mode
Frequency
Range (cm⁻¹)

Intensity
Mechanistic
Insight

Aldehyde (C-H)

Fermi

Resonance

Doublet

2850 ± 10 &

2750 ± 10
Medium

The overtone of

the C-H bending

vibration (at

~1390 cm⁻¹)

couples with the

fundamental C-H

stretch, splitting

the band into two

distinct peaks.

This is the "gold

standard" for

identifying

aldehydes.

Carbonyl (C=O) Stretching 1680 – 1700 Strong

Lower than

aliphatic

aldehydes (1730

cm⁻¹) due to

aromatic

conjugation, but

potentially higher

than simple

benzaldehyde

due to the

electron-

withdrawing F

and Br.
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Aromatic Ring C=C Stretching
1580 – 1600 &

1470 – 1490
Medium-Strong

Skeletal

vibrations of the

benzene ring.

The presence of

halogens often

intensifies these

bands due to

dipole changes.

Aryl Fluoride (C-

F)
Stretching 1200 – 1260 Very Strong

The C-F bond is

highly polar,

resulting in a

massive change

in dipole moment

during vibration.

This is often the

strongest peak in

the fingerprint

region.

Aryl Bromide (C-

Br)
Stretching 1000 – 1070 Medium

In-plane

deformation. The

heavy bromine

atom creates

lower-frequency

vibrations

compared to

lighter

substituents.

Substituent

Pattern

C-H Out-of-Plane

(OOP)
800 – 900 Strong

Diagnostic of the

1,2,5-substitution

pattern. Look for

specific bands

corresponding to

isolated

hydrogens.[4]
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Experimental Protocol: Solid-State Analysis
Since 2-Bromo-5-fluorobenzaldehyde has a melting point of 53–57°C, it is a low-melting

solid.[5] Handling it requires care to prevent melting during analysis (which would change the

spectrum from crystalline to amorphous/liquid).

Method A: Attenuated Total Reflectance (ATR) -
Recommended

Why: Rapid, non-destructive, and minimizes sample heating compared to grinding KBr

pellets.

Crystal Type: Diamond or ZnSe (Diamond preferred for durability against halogens).

Method B: KBr Pellet - High Resolution
Why: Transmission IR often yields sharper peaks for fingerprinting, essential for regulatory

filing.

Workflow Diagram
The following logic flow ensures data integrity during the acquisition process.
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Sample: 2-Bromo-5-fluorobenzaldehyde
(Solid, MP: 53-57°C)

Sample Preparation
(Minimize Friction/Heat)

Visual Check:
Is sample melting?

Yes (Cool down)

Acquire Spectrum
(4 cm⁻¹ res, 16 scans)

No (Solid)

Post-Processing
(Baseline Corr, ATR Corr)

Validation Gate:
Fermi Doublet Present?

C=O @ ~1690?

Reject: Reclean crystal
or Dry Sample

Fail

Export Data
(.SPA/.CSV)

Pass

Click to download full resolution via product page

Figure 1: Validated workflow for analyzing low-melting solids like 2-Bromo-5-
fluorobenzaldehyde to prevent phase-change artifacts.
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Data Interpretation & Quality Control (Self-Validating
Logic)
To ensure the trustworthiness of your data, apply these three "Self-Validating" checks

immediately after acquisition.

Check 1: The "Water Mask" (Purity Check)
Observation: A broad, rounded trough around 3300–3400 cm⁻¹.

Diagnosis: This compound contains no -OH or -NH groups. Any signal here indicates

moisture contamination (hygroscopic behavior) or degradation to the benzoic acid derivative

(2-bromo-5-fluorobenzoic acid).

Action: If observed, dry the sample in a desiccator and re-run.

Check 2: The Fermi Doublet (Identity Check)
Observation: Two distinct peaks at 2850 cm⁻¹ and 2750 cm⁻¹.

Diagnosis: If these are missing or merged into the aliphatic C-H stretch region (2900+), the

aldehyde functionality may have oxidized to an acid or reduced to an alcohol.

Action: Confirm the presence of the "doublet" to validate the aldehyde group.

Check 3: The Carbonyl Shift (Degradation Check)
Observation: A new shoulder appearing at 1720–1730 cm⁻¹ or a broadening of the 1690

peak.

Diagnosis: Oxidation. The carboxylic acid C=O typically absorbs at a slightly different

frequency and is often broader due to hydrogen bonding dimers.

Action: Reject the lot if the carbonyl peak is not sharp and symmetrical.

Application in Drug Discovery[4][10]
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Understanding the IR profile of this molecule is not just an academic exercise; it is a quality

gate in synthesis.

Suzuki-Miyaura Coupling: This molecule is frequently used as an electrophile. The C-Br

bond (detectable at ~1000-1070 cm⁻¹) is the reactive site.

Monitoring Reaction: As the coupling proceeds, the C-Br stretch will disappear, and the

spectral profile of the new aryl-aryl bond will emerge.

Reductive Amination: The aldehyde group (Fermi doublet + C=O) is reacted with amines.

Monitoring Reaction: Disappearance of the 1690 cm⁻¹ C=O peak and appearance of a

C=N imine stretch (~1640 cm⁻¹) confirms intermediate formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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